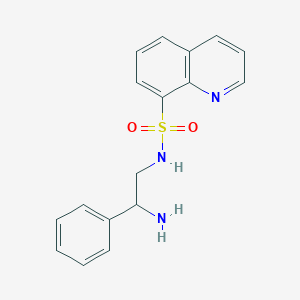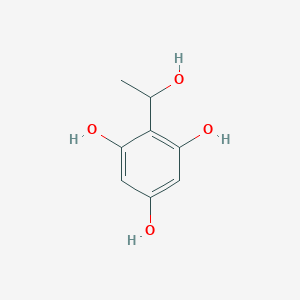
Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester is an organic compound belonging to the ester class. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular ester is derived from benzoic acid and is characterized by the presence of a hydroxypropenyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+CH3OH→C6H5COOCH3+H2O
This reaction is reversible and requires a strong acid catalyst such as sulfuric acid to drive it to completion .
Industrial Production Methods
Industrial production of this ester often employs the Fischer-Speier esterification method, which involves heating benzoic acid and methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure maximum yield .
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used.
Major Products
Hydrolysis: Benzoic acid and methanol.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations due to its ester functionality.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The hydroxypropenyl group may also play a role in its biological activity by interacting with specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, methyl ester: Similar structure but lacks the hydroxypropenyl group.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of the hydroxypropenyl group.
Uniqueness
The presence of the hydroxypropenyl group in benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester makes it unique compared to other benzoic acid esters. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
117390-08-6 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+ |
Clave InChI |
PSCVJQSMSDQKBF-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=C/CO |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
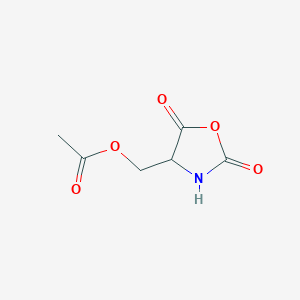
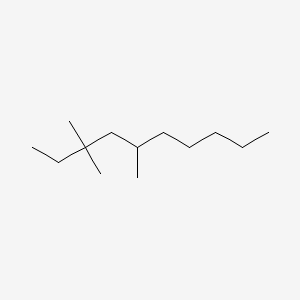
![Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12957072.png)
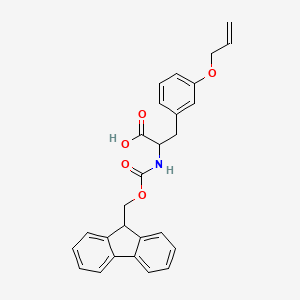
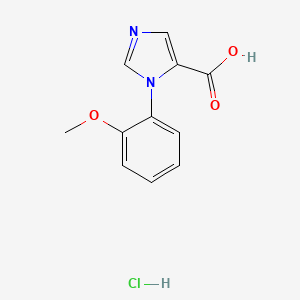
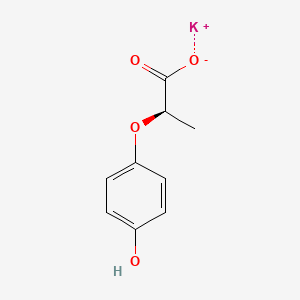
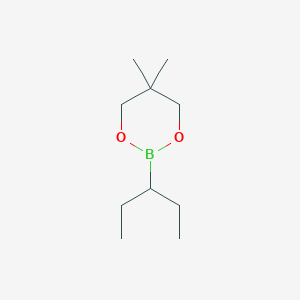
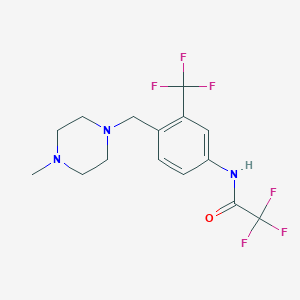
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
